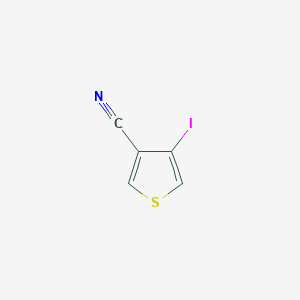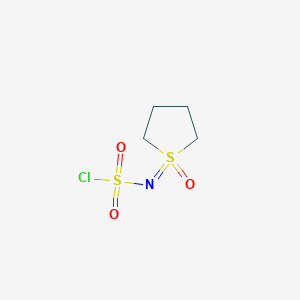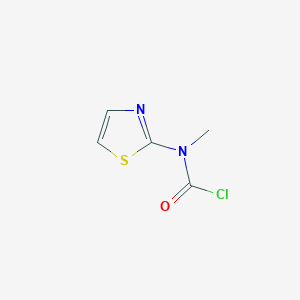
4-iodothiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodothiophene-3-carbonitrile is a heterocyclic organic compound that contains both iodine and nitrile functional groups attached to a thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of iodine and nitrile groups in this compound makes it a valuable intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodothiophene-3-carbonitrile typically involves the iodination of thiophene-3-carbonitrile. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.
Another method involves the lithiation of thiophene-3-carbonitrile followed by quenching with iodine. This method provides better control over the regioselectivity of the iodination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodothiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed
Substitution: Products include azido-thiophene derivatives and thiolate-substituted thiophenes.
Coupling: Products include biaryl compounds and alkynyl-substituted thiophenes.
Reduction: The primary product is 4-iodothiophene-3-amine.
Aplicaciones Científicas De Investigación
4-Iodothiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of anticancer and antimicrobial agents.
Industry: It is used in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
Mecanismo De Acción
The mechanism of action of 4-iodothiophene-3-carbonitrile depends on its application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, the nitrile group can interact with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-3-carbonitrile: Lacks the iodine substituent, making it less reactive in coupling reactions.
4-Bromothiophene-3-carbonitrile: Similar reactivity but with different electronic properties due to the bromine atom.
4-Chlorothiophene-3-carbonitrile: Less reactive than the iodine derivative but still useful in substitution reactions.
Uniqueness
4-Iodothiophene-3-carbonitrile is unique due to the presence of the iodine atom, which enhances its reactivity in various chemical transformations
Propiedades
IUPAC Name |
4-iodothiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2INS/c6-5-3-8-2-4(5)1-7/h2-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUQKKCVNSIRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)I)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2INS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate](/img/structure/B6600076.png)


![2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B6600087.png)


![[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B6600108.png)


![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)



![Ethyl oxazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6600173.png)
